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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-D-psicopyranose, a specific anomeric

form of the rare sugar D-psicose (also known as D-allulose). It details its natural occurrence,

biosynthetic pathways, and the experimental protocols for its production, purification, and

quantification.

Introduction to β-D-Psicopyranose
D-Psicose is a C-3 epimer of D-fructose, classified as a rare ketohexose monosaccharide.[1][2]

It exists in different isomeric forms, including the pyranose and furanose ring structures, with β-

D-psicopyranose being one of its stable anomers. While tasting approximately 70% as sweet

as sucrose, D-psicose is largely un-metabolized by the human body, providing a caloric value

of only 0.2 to 0.4 kcal/g.[3][4] This property, coupled with its negligible impact on blood glucose

and insulin levels, has positioned D-psicose as a promising sugar substitute for applications in

food, beverage, and pharmaceutical industries.[3][5] The United States Food and Drug

Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe

(GRAS).[6]

Natural Occurrence of D-Psicose
D-Psicose is found in nature, but only in minute quantities, which makes direct extraction for

commercial purposes economically unviable.[7] It is naturally present in a variety of plant-based

foods and processed agricultural products.[1][3] The concentration of D-psicose can increase
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during the heat processing of foods that contain high levels of sugars, likely due to non-

enzymatic epimerization.[7]

Quantitative Data on Natural Sources
The following table summarizes the reported concentrations of D-psicose found in various

natural and processed food products.

Food Source
Concentration of D-
Psicose

Reference

Dried Figs 0.29 mg/g [7]

Raisins 0.38 mg/g [7]

Wheat Trace amounts [1][4]

Maple Syrup Trace amounts [1]

Molasses Trace amounts [1][4]

Coffee (processed) 0.5 mg/100g [7]

Sweet Jelly (processed) 11.2 mg/100g [7]

Juices (processed) 21.5 mg/100g [7]

Cookie (processed) 26.7 mg/100g [7]

Corn Snack (processed) 47.0 mg/100g [7]

Worcester Sauce (processed) 130.6 mg/100g [7]

Biosynthesis and Commercial Production
Due to its low natural abundance, the commercial supply of D-psicose relies on

biotechnological production methods, primarily through enzymatic conversion and microbial

fermentation.

Enzymatic Production from D-Fructose
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The most established method for D-psicose production is the enzymatic epimerization of D-

fructose at the C-3 position. This reaction is catalyzed by a class of enzymes known as D-

ketose 3-epimerases (DKEases).[3] Several specific enzymes from this family are utilized,

including D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), often

sourced from various microorganisms.[6] The process typically involves immobilized enzymes

to enhance stability, reusability, and simplify downstream processing.[3] However, the

conversion rate is limited by the reaction equilibrium, often achieving yields of less than 40%.[3]

Enzymatic Epimerization

D-Fructose
(Substrate) Immobilized

D-Psicose 3-Epimerase
(DPEase)
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D-Psicose
(Product)

 Reversible Reaction 
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Diagram of the enzymatic conversion of D-fructose to D-psicose.

Microbial Fermentation from D-Glucose
An alternative and promising production route involves the whole-cell biocatalysis of D-glucose

into D-psicose using genetically engineered microorganisms, such as Escherichia coli. This

strategy leverages the cell's natural glycolytic pathway to produce an intermediate, which is

then channeled into a synthetic pathway to yield D-psicose. This approach can overcome the

thermodynamic limitations of direct enzymatic epimerization.

The engineered pathway typically involves:

Phosphorylation: Glucose is converted to Fructose-6-phosphate (F6P) through glycolysis.

Epimerization: A specific epimerase converts F6P to Psicose-6-phosphate (P6P).

Dephosphorylation: A phosphatase removes the phosphate group from P6P to yield the final

product, D-psicose.
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Engineered microbial pathway for D-psicose production from D-glucose.

Experimental Protocols
This section provides detailed methodologies for the key experimental procedures related to D-

psicose production, purification, and analysis.

Protocol for Enzymatic Production of D-Psicose
This protocol describes the conversion of D-fructose to D-psicose using a purified D-psicose 3-

epimerase (DPEase).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12650915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified DPEase

D-fructose

Sodium phosphate buffer (pH 6.0 - 7.5)

Manganese chloride (MnCl₂) solution (1 M)

Reaction vessel with temperature control (e.g., water bath)

HPLC system for analysis

Procedure:

Prepare a substrate solution by dissolving D-fructose in sodium phosphate buffer to the

desired concentration (e.g., 10-50% w/v).

Pre-heat the substrate solution to the optimal reaction temperature for the specific DPEase

(e.g., 55-60°C).

Add MnCl₂ to the reaction mixture to a final concentration of 1-10 mM as a cofactor.

Initiate the reaction by adding a predetermined amount of purified DPEase to the substrate

solution.

Maintain the reaction at the optimal temperature and pH with gentle agitation.

Collect aliquots at various time points (e.g., 10, 30, 60, 90, 120 minutes) to monitor the

conversion rate.

Terminate the reaction in the collected aliquots by heat inactivation (e.g., boiling for 10

minutes) or by adding a quenching agent.

Analyze the concentration of D-psicose and remaining D-fructose in the samples using

HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Purification of D-Psicose from Reaction
Mixture
This protocol outlines the steps to purify D-psicose from the enzymatic reaction solution, which

contains a mixture of D-psicose, unreacted D-fructose, and other components.

Materials:

D-psicose reaction solution

Granulated active carbon

Cation and anion exchange resins

Chromatography column

Evaporator

Crystallizer

Procedure:

Decolorization: Concentrate the initial reaction solution to approximately 40% (w/w) solids.

Pass the concentrated solution through a column packed with granulated active carbon to

remove colored impurities.

Desalting: Remove ions from the decolorized solution by passing it through columns

containing cation and anion exchange resins.

Chromatographic Separation: Separate D-psicose from D-fructose using a chromatography

column packed with an appropriate ion-exchange resin (e.g., with a calcium active group).

This step is crucial for achieving high purity.

Concentration: Concentrate the purified D-psicose solution under vacuum at a controlled

temperature (e.g., 60-70°C) to achieve a supersaturated state (e.g., 70-85% solids).

Crystallization: Transfer the supersaturated solution to a crystallizer. Control the cooling rate

to induce the formation of D-psicose crystals. The process is performed in the absence of
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organic solvents.

Drying: Separate the crystals from the mother liquor and dry them to obtain the final high-

purity product.

Protocol for Quantitative Analysis by HPLC
This protocol details a reverse-phase HPLC method for the simultaneous quantification of D-

psicose and D-fructose.

Instrumentation and Conditions:

HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).

Column: Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5

µm particle size).

Mobile Phase: Acetonitrile and water (80:20 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 30°C).

Injection Volume: 10-20 µL.

Procedure:

Standard Preparation: Prepare a series of standard solutions containing known

concentrations of D-psicose and D-fructose (e.g., ranging from 0.05% to 0.5% w/v) in the

mobile phase.

Sample Preparation: Dilute the experimental samples (from production or purification steps)

with the mobile phase to fall within the concentration range of the standard curve. Filter the

samples through a 0.45 µm syringe filter before injection.

Analysis: Inject the standards and samples into the HPLC system.
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Quantification: Record the retention times and peak areas for D-psicose and D-fructose.

Construct a calibration curve for each sugar by plotting peak area against concentration for

the standards. Use the regression equation from the calibration curve to determine the

concentration of each sugar in the unknown samples.
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Overall Workflow for D-Psicose Production and Analysis
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Workflow for D-psicose production, purification, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

